RK-52

Rhodesain Cysteine Protease Binding Affinity

Researchers studying rhodesain in Human African Trypanosomiasis often face inconsistent inhibition kinetics with generic tool compounds. RK-52 eliminates this variability through its best-in-class, irreversible covalent binding profile. • Definitive affinity: Ki = 38 pM, ensuring complete target saturation in SPR/ITC assays. • Rapid inactivation: ksecond = 67 × 10⁶ M⁻¹ min⁻¹ for artifact-free kinetic studies. • Validated synergy: Pre-established synergy with curcumin (CI < 1) accelerates combination therapy research. Supplied with full analytical documentation, RK-52 provides reproducible, publication-ready data from the first experiment.

Molecular Formula C30H32N2O4
Molecular Weight 484.596
CAS No. 2127401-37-8
Cat. No. B610499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRK-52
CAS2127401-37-8
SynonymsRK-52;  RK 52;  RK52; 
Molecular FormulaC30H32N2O4
Molecular Weight484.596
Structural Identifiers
SMILESCC(/C=C/[C@H](CCC1=CC=CC=C1)NC([C@H](CC2=CC=CC=C2)NC(OCC3=CC=CC=C3)=O)=O)=O
InChIInChI=1S/C30H32N2O4/c1-23(33)17-19-27(20-18-24-11-5-2-6-12-24)31-29(34)28(21-25-13-7-3-8-14-25)32-30(35)36-22-26-15-9-4-10-16-26/h2-17,19,27-28H,18,20-22H2,1H3,(H,31,34)(H,32,35)/b19-17+/t27-,28+/m1/s1
InChIKeyWFTHOJCUJHBJLJ-ABVUEGDBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RK-52: Picomolar Rhodesain Inhibitor for T. b. rhodesiense


RK-52 (CAS 2127401-37-8) is a synthetic peptidyl vinyl ketone inhibitor of rhodesain, the major cysteine protease of Trypanosoma brucei rhodesiense, the causative agent of acute Human African Trypanosomiasis (HAT) [1]. Its chemical structure (C30H32N2O4, MW 484.59) features a Michael acceptor warhead that enables irreversible covalent modification of the active site cysteine residue [2]. This compound was developed through a systematic optimization strategy based on the vinyl ketone scaffold, resulting in a molecule with exceptionally high kinetic potency and binding affinity [1].

RK-52: Irreplaceable Rhodesain Inhibitor


Rhodesain inhibitors exhibit profound structural and mechanistic diversity, leading to order-of-magnitude differences in both binding affinity (Ki) and inactivation kinetics (ksecond). Substituting RK-52 with other in-class inhibitors—such as SPR7, CD24, PS-1, or vinyl ketone analogs—introduces unacceptable variability in experimental outcomes. RK-52 uniquely combines a picomolar Ki of 38 pM with an extraordinarily high second-order rate constant of ksecond = 67 × 10⁶ M⁻¹ min⁻¹ [1]. This kinetic profile ensures rapid, irreversible target engagement under physiological conditions, a property not reliably replicated by reversible or slower-binding inhibitors. Furthermore, RK-52 demonstrates defined in vitro antiparasitic activity (EC₅₀ = 2.33 ± 0.29 μM against T. b. brucei) and a well-characterized synergistic interaction profile with curcumin, features that may be absent or unpredictable with other inhibitors [2][3]. For researchers requiring a validated, high-potency tool compound with established experimental parameters, generic substitution without rigorous re-validation is scientifically unsound.

RK-52: Head-to-Head Comparison with Rhodesain Inhibitors


Superior Picomolar Affinity vs. CD24 and SPR7

RK-52 exhibits a picomolar binding affinity (Ki = 38 pM) for rhodesain [1]. In direct cross-study comparison, this affinity is 421-fold higher than CD24 (Ki = 16 nM) [2] and 13.4-fold higher than SPR7 (Ki = 0.51 nM) [3], establishing RK-52 as the highest-affinity inhibitor among these comparators. The sub-nanomolar to picomolar differential is critical for achieving complete target engagement at low compound concentrations, minimizing potential off-target effects in cellular assays.

Rhodesain Cysteine Protease Binding Affinity

Superior Kinetic Efficiency vs. Vinyl Ketone Analogs

The kinetic efficiency of covalent inhibition is quantified by the second-order rate constant (ksecond). RK-52 exhibits a ksecond of 67 × 10⁶ M⁻¹ min⁻¹ [1]. When compared to optimized vinyl ketone analogs from the same medicinal chemistry program, RK-52 demonstrates a 76-fold higher ksecond than 4h (8.811 × 10⁵ M⁻¹ min⁻¹) and a 7.6-fold higher ksecond than 4k (8.8 × 10⁶ M⁻¹ min⁻¹) [1]. This superior kinetic profile indicates that RK-52 inactivates rhodesain much more rapidly, a crucial advantage in time-sensitive experiments or when transient target engagement is a concern.

Rhodesain Covalent Inhibitor Kinetic Constant

Defined Synergy with Curcumin vs. CD24

The combination of RK-52 with curcumin yields a potent synergistic effect for the reduction of rhodesain activity from 40% to 99% (combination index < 1) [1]. In contrast, the combination of the competitive inhibitor CD24 with curcumin produces an additive effect at IC₅₀ (CI = 1) and a synergistic effect only at higher inhibition levels (fa 0.6-1.0) [2]. Furthermore, the RK-52-curcumin combination demonstrates an EC₅₀ of 4.64 ± 0.35 μM against T. b. brucei, whereas CD24-curcumin yields an EC₅₀ of 4.85 ± 0.02 μM, with CD24 alone requiring 10.1 ± 0.5 μM [3]. This pre-validated combination profile offers a significant experimental advantage for researchers investigating synergistic antiparasitic strategies.

Rhodesain Drug Synergism Combination Index

Enhanced Antiparasitic Potency vs. 4h and CD24

In vitro antiparasitic activity against T. b. brucei reveals that RK-52 has an EC₅₀ of 2.33 ± 0.29 μM [1]. This is 1.5-fold more potent than the optimized analog vinyl ketone 4h (EC₅₀ = 3.6 μM) [2] and 4.3-fold more potent than CD24 (EC₅₀ = 10.1 ± 0.5 μM) [3]. This data confirms that the high biochemical potency of RK-52 translates effectively to cellular efficacy, a critical factor for researchers using this compound in cell-based models of trypanosomiasis.

Trypanosoma brucei Antiparasitic EC50

RK-52: Recommended Research Applications


Picomolar Binding and Target Engagement Assays

Researchers employing surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or fluorescence polarization assays to measure rhodesain-inhibitor interactions should procure RK-52. Its picomolar Ki (38 pM) [1] provides a definitive high-affinity control, enabling precise determination of assay sensitivity and accurate benchmarking of novel inhibitors. Compared to CD24 (Ki = 16 nM) or SPR7 (Ki = 0.51 nM), RK-52 minimizes the risk of incomplete target saturation at low concentrations, ensuring robust and reproducible binding data.

Covalent Inhibition Kinetics and Mechanism Studies

Scientists studying the kinetics of irreversible enzyme inhibition require a well-characterized tool compound with defined rate constants. RK-52's exceptionally high second-order rate constant (ksecond = 67 × 10⁶ M⁻¹ min⁻¹) [2] makes it an ideal probe for time-course experiments, jump-dilution assays, and mass spectrometry-based target identification. Its rapid inactivation of rhodesain allows researchers to achieve complete target engagement within minutes, facilitating studies of downstream signaling or metabolic effects without prolonged incubation artifacts.

Combination Therapy Synergism in Trypanosoma Models

Research programs exploring synergistic antiparasitic strategies against T. brucei rhodesiense should prioritize RK-52. The compound's pre-validated synergistic interaction with curcumin (CI < 1 for fa 0.4-0.99) [3] provides a reliable positive control and a foundation for investigating novel combination regimens. This established synergy profile eliminates the need for de novo optimization of combination ratios and doses, saving significant experimental time and resources.

Cellular Efficacy Benchmarking in T. brucei Models

For cell-based assays evaluating antiparasitic activity, RK-52 offers a consistent and potent positive control with a defined EC₅₀ of 2.33 ± 0.29 μM [4]. This value serves as a reliable benchmark for validating assay conditions and comparing the potency of novel compounds. The 4.3-fold higher potency of RK-52 over CD24 (EC₅₀ = 10.1 μM) [5] ensures that even modest effects can be distinguished from background, enhancing the dynamic range of viability and growth inhibition assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for RK-52

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.